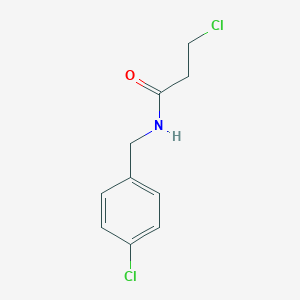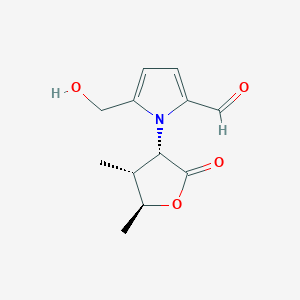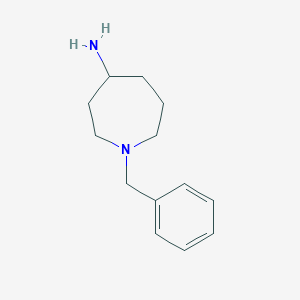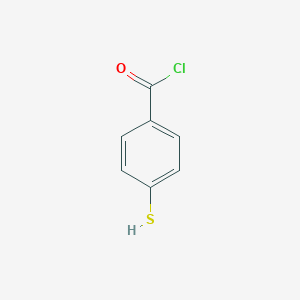
4-Sulfanylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanylbenzoyl chloride, also known as 4-thiobenzoyl chloride, is a chemical compound with the molecular formula C7H5ClOS. It is a colorless liquid that is commonly used in organic synthesis as a reagent for the preparation of thiobenzoyl derivatives.
Scientific Research Applications
4-Sulfanylbenzoyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of thiobenzoyl derivatives, which have various biological and pharmacological activities. For example, thiobenzoyl derivatives have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism Of Action
The mechanism of action of 4-sulfanylbenzoyl chloride is not well understood. However, it is believed that the compound reacts with thiols in biological systems to form thiobenzoyl derivatives, which then interact with various biomolecules to exert their pharmacological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-sulfanylbenzoyl chloride are largely dependent on the thiobenzoyl derivatives that are formed upon reaction with thiols in biological systems. These derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.
Advantages And Limitations For Lab Experiments
One advantage of using 4-sulfanylbenzoyl chloride in lab experiments is its relatively simple synthesis method. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using 4-sulfanylbenzoyl chloride is its reactivity with thiols, which can make it difficult to control the formation of thiobenzoyl derivatives in biological systems.
Future Directions
There are many potential future directions for research on 4-sulfanylbenzoyl chloride and its derivatives. One area of interest is the development of new synthetic methods for the preparation of thiobenzoyl derivatives. Additionally, further research is needed to elucidate the mechanism of action of these compounds and to identify new biological activities. Finally, the potential therapeutic applications of thiobenzoyl derivatives in various disease states warrant further investigation.
Synthesis Methods
The synthesis of 4-sulfanylbenzoyl chloride can be achieved through the reaction of thiourea with benzoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate thiourea adduct, which then reacts with benzoyl chloride to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
properties
CAS RN |
110922-46-8 |
|---|---|
Product Name |
4-Sulfanylbenzoyl chloride |
Molecular Formula |
C7H5ClOS |
Molecular Weight |
172.63 g/mol |
IUPAC Name |
4-sulfanylbenzoyl chloride |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H |
InChI Key |
PIGPGBJMESGOTG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Cl)S |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S |
synonyms |
Benzoyl chloride, 4-mercapto- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



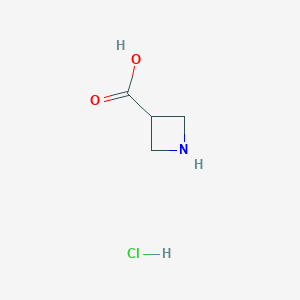
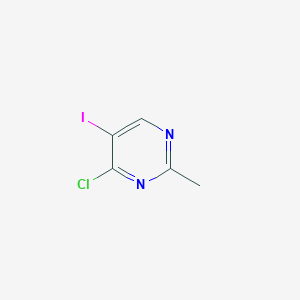
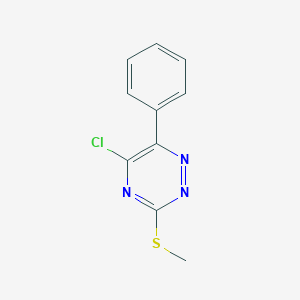

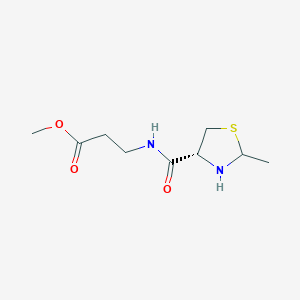
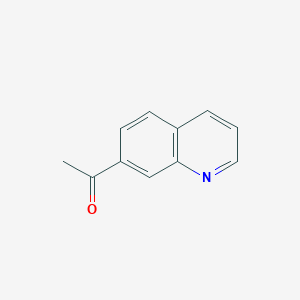
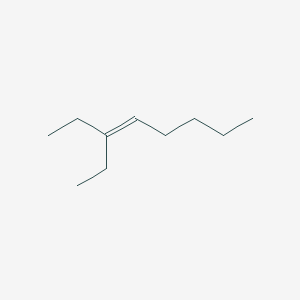
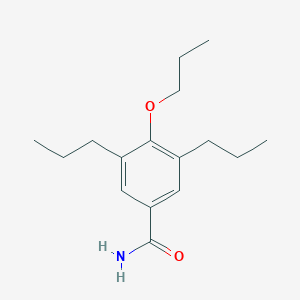
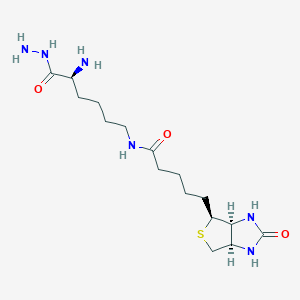
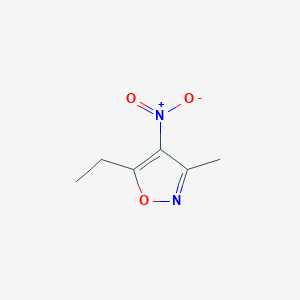
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
